![molecular formula C12H19ClN2O2 B13971910 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetyl-2,8-diazaspiro[45]decan-8-yl)-2-chloroethanone is a synthetic compound belonging to the class of spirocyclic compounds These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
The synthesis of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone involves several steps, typically starting with the formation of the spirocyclic core. The synthetic route often includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of Functional Groups: The acetyl and chloroethanone groups are introduced through subsequent reactions, often involving acylation and halogenation reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in biological assays to study its effects on cellular processes and to identify potential targets for drug development.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share a similar spirocyclic core but differ in their functional groups and biological activities.
Spirocyclic Amines: These compounds have a spirocyclic structure with amine groups, which can lead to different chemical reactivity and biological properties.
Spirocyclic Lactones: These compounds contain a lactone ring in their spirocyclic structure and are known for their unique chemical and biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C12H19ClN2O2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-(2-acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone |
InChI |
InChI=1S/C12H19ClN2O2/c1-10(16)15-7-4-12(9-15)2-5-14(6-3-12)11(17)8-13/h2-9H2,1H3 |
InChI Key |
BBGNAUXZADHUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CCN(CC2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


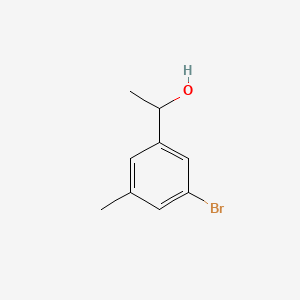
![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
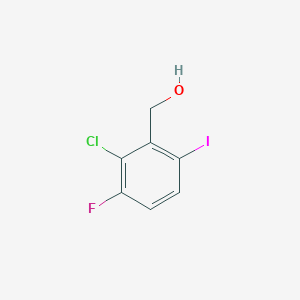
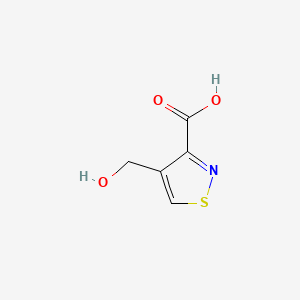

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
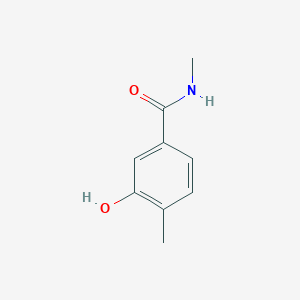
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
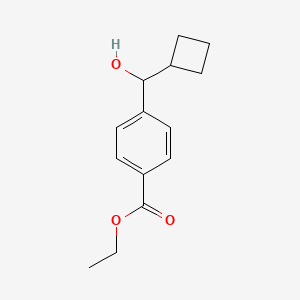
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)


